2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C20H20ClFN2O3 and its molecular weight is 390.84. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-6-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-6-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on similar chemical structures has led to the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial analogs. These compounds, particularly with fluorine atoms in specific positions of the benzoyl group, have shown enhanced antimicrobial activity against a range of bacterial strains and fungal species, highlighting the significance of structural modification in developing potent antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Antitumor Activity
The synthesis of amino acid ester derivatives containing 5-fluorouracil has revealed compounds with significant inhibitory effects against cancer cell lines, indicating the therapeutic potential of structurally similar compounds in oncology research. Such findings underline the importance of structural derivatization in enhancing the antitumor efficacy of chemical compounds (Xiong et al., 2009).
Development of Serotonin-3 (5-HT3) Receptor Antagonists
Studies on compounds with similar structural features have identified potent serotonin-3 (5-HT3) receptor antagonists, crucial for developing therapeutic agents targeting neurological disorders. The structure-activity relationship analysis of these compounds provides valuable insights into the design of new chemical entities with enhanced receptor affinity and specificity, offering potential applications in neuropharmacology (Harada et al., 1995).
Synthesis and Cytotoxic Activity
Research on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones has demonstrated potent cytotoxicity against various cancer cell lines, emphasizing the utility of such compounds in the development of new anticancer therapies. The diverse range of substituents and their impact on cytotoxic activity highlights the role of chemical synthesis in drug discovery (Deady et al., 2005).
properties
IUPAC Name |
2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O3/c1-4-24-15-9-8-12(10-16(15)27-11-20(2,3)19(24)26)23-18(25)17-13(21)6-5-7-14(17)22/h5-10H,4,11H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYZHRBFATTWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-6-fluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.